molecular formula C6H12ClNO B6190670 3-(aminomethyl)cyclopentan-1-one hydrochloride CAS No. 2639455-22-2

3-(aminomethyl)cyclopentan-1-one hydrochloride

Cat. No.: B6190670
CAS No.: 2639455-22-2
M. Wt: 149.6
InChI Key:
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Description

3-(aminomethyl)cyclopentan-1-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . This compound is known for its unique structure, which includes a cyclopentanone ring substituted with an aminomethyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)cyclopentan-1-one hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(aminomethyl)cyclopentan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may affect signaling pathways by altering the function of key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)cyclopentan-1-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)cyclopentan-1-one hydrochloride involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form 3-(aminomethyl)cyclopentan-1-one, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 3-(aminomethyl)cyclopentan-1-one.", "Step 2: 3-(Aminomethyl)cyclopentan-1-one is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Overall reaction: Cyclopentanone + Formaldehyde + Ammonium chloride + HCl → 3-(Aminomethyl)cyclopentan-1-one hydrochloride" ] }

CAS No.

2639455-22-2

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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